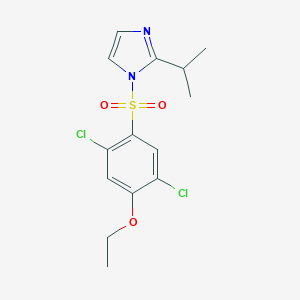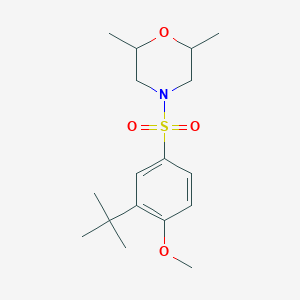
4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring substituted with tert-butyl, methoxy, and benzenesulfonyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps. One common method starts with the preparation of 3-tert-butyl-4-methoxybenzenesulfonyl chloride, which is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学研究应用
4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Similar compounds include other morpholine derivatives and sulfonyl-containing compounds, such as:
- 4-(4-Methoxybenzenesulfonyl)-2,6-dimethylmorpholine
- 4-(3-Tert-butylbenzenesulfonyl)-2,6-dimethylmorpholine
- 4-(3-Tert-butyl-4-methoxybenzenesulfonyl)-morpholine .
Uniqueness
What sets 4-(3-Tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine apart from similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
873586-99-3 |
|---|---|
分子式 |
C17H27NO4S |
分子量 |
341.5g/mol |
IUPAC 名称 |
4-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H27NO4S/c1-12-10-18(11-13(2)22-12)23(19,20)14-7-8-16(21-6)15(9-14)17(3,4)5/h7-9,12-13H,10-11H2,1-6H3 |
InChI 键 |
NXAOYXIIJDWHAA-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
规范 SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


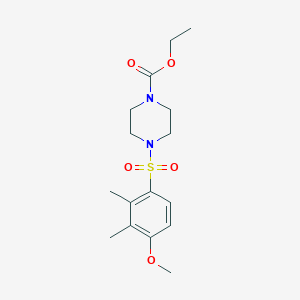
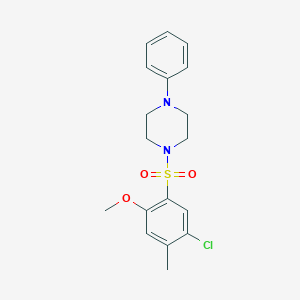

![3-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B345343.png)
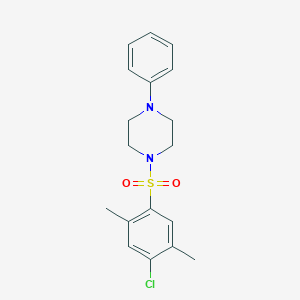
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B345347.png)
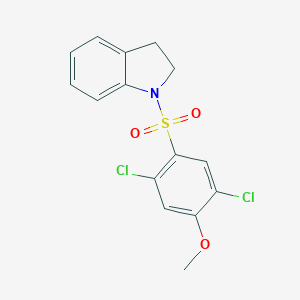
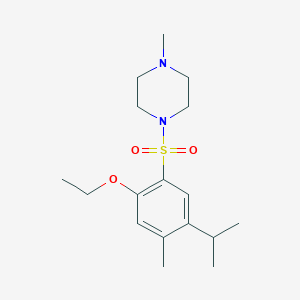
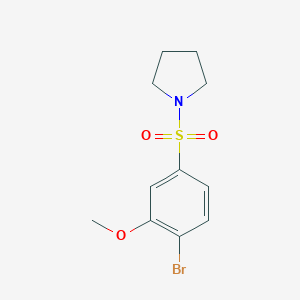
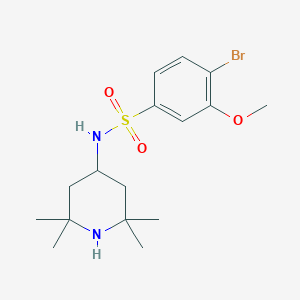
![3-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345357.png)
![1-[(4-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B345359.png)
